
(R)-Methyl 2-bromo-4-methylpentanoate
Overview
Description
(R)-Methyl 2-bromo-4-methylpentanoate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 2-bromo-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 2-bromo-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Wine Aroma Enhancement :
- (R)-Methyl 2-bromo-4-methylpentanoate plays a significant role in enhancing the fruity aroma in wine. Studies have found that the R form of ethyl 2-hydroxy-4-methylpentanoate contributes to the perception of fruity aromas in wine, demonstrating a synergistic effect when combined with its S form. This compound is generally more prevalent in white wines, while red wines contain both enantiomers (Lytra et al., 2012).
Synthesis of Valuable Odorants :
- The compound has been used in the synthesis of (R)-muscone, a valuable musk odorant. Methyl (R)-5-bromo-4-methylpentanoate, a chiral pool molecule, was used as a starting material for synthesizing muscone via a ring-closing metathesis reaction (Shen et al., 2015).
Chemical Synthesis and Modifications :
- The compound is involved in various chemical synthesis processes. For example, it has been used in the synthesis of γ-fluoroisoleucine and other fluorinated amino acids, showcasing its versatility in creating biochemically significant molecules (Butina, 1980).
Sensory Analysis in Alcoholic Beverages :
- Sensory analysis of alcoholic beverages like wine has shown that compounds like (R)-Methyl 2-bromo-4-methylpentanoate contribute to their characteristic flavors. The analysis of various wines and alcoholic beverages for methylpentanoic acids, including 4-methylpentanoic acids, helps understand their sensory profiles (Gracia-Moreno et al., 2015).
Fermentation Processes in Pathogenic Bacteria :
- The compound has been studied in the context of fermentation processes in bacteria. For instance, Clostridium difficile, a pathogenic bacterium, ferments L-leucine into various compounds including 4-methylpentanoate. This process involves a ketyl radical intermediate formed from (R)-2-hydroxy-4-methylpentanoyl-CoA, highlighting the compound's role in microbial metabolism (Kim et al., 2008).
properties
IUPAC Name |
methyl (2R)-2-bromo-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPGFJDOALJGMR-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-bromo-4-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



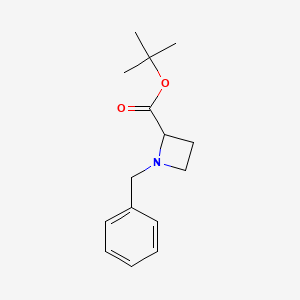
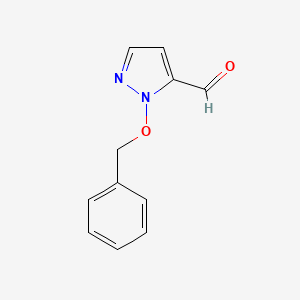

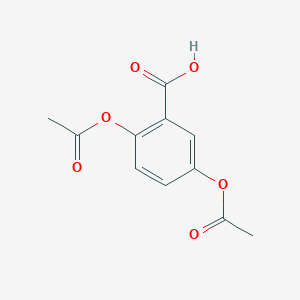
![Benzyl 4-[(2-methoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B8266387.png)
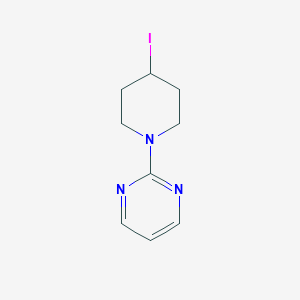
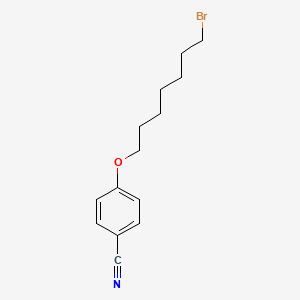
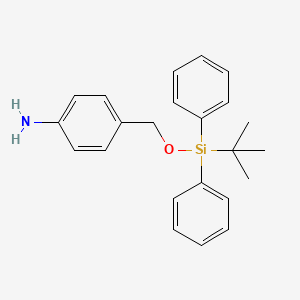
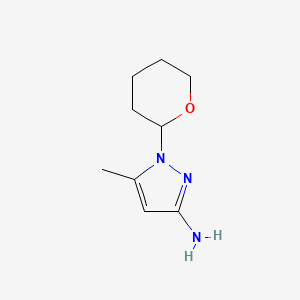
![2-[(Z)-3-(tert-Butyldimethylsiloxy)-1-propenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8266413.png)
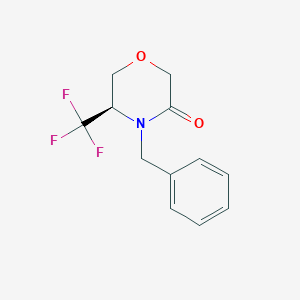
![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate](/img/structure/B8266427.png)
![(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one](/img/structure/B8266438.png)
![Tert-butyl N-[(2S)-2-hydroxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamate](/img/structure/B8266446.png)